molecular formula C10H7ClN2O B14502274 2-Chloro-beta-cyanocinnamamide CAS No. 63938-23-8

2-Chloro-beta-cyanocinnamamide

Cat. No.: B14502274
CAS No.: 63938-23-8
M. Wt: 206.63 g/mol
InChI Key: VMGSZGNPBIXPHG-FNORWQNLSA-N
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Description

2-Chloro-beta-cyanocinnamamide is a synthetic organic compound characterized by a cinnamamide backbone (a derivative of cinnamic acid) with a chlorine atom at the 2-position of the aromatic ring and a cyano group at the beta position of the acrylamide moiety. The chlorine and cyano groups are electron-withdrawing, which may enhance the electrophilicity of the amide group, impacting interactions with biological targets or environmental persistence .

Properties

CAS No.

63938-23-8

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)-3-cyanoprop-2-enamide

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-5H,(H2,13,14)/b7-5+

InChI Key

VMGSZGNPBIXPHG-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C(=O)N)/C#N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=CC(=O)N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-beta-cyanocinnamamide typically involves the reaction of 2-chlorobenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of 2-Chloro-beta-cyanocinnamamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-beta-cyanocinnamamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cinnamamides.

    Reduction: Formation of 2-chloro-beta-aminocinnamamide.

    Oxidation: Formation of oximes or nitriles.

Scientific Research Applications

2-Chloro-beta-cyanocinnamamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-beta-cyanocinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Effects :

  • Chloro Groups : Chlorine at the 2-position (ortho) in aromatic systems introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents but enhancing thermal stability. For example, 2-chloroaniline (CAS 95-51-2) exhibits lower water solubility compared to its para-isomer due to steric effects .
  • This is observed in cymoxanil (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide), a fungicide that disrupts pathogen cell walls .

Physicochemical Properties

While direct data for 2-Chloro-beta-cyanocinnamamide are unavailable, trends from analogs suggest:

  • Solubility: Likely low aqueous solubility due to hydrophobic aryl and chloro groups. Comparatively, 2-chloroaniline has a solubility of 3.5 g/L at 20°C, whereas non-chlorinated benzamides are more soluble .
  • Stability : Electron-withdrawing groups may stabilize the amide bond against hydrolysis. For instance, sulfallate (2-chloroallyldiethyldithiocarbamate) demonstrates moderate stability under acidic conditions due to its chloroallyl moiety .

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